molecular formula C24H29NO3 B15009006 5-benzoyl-N,N-dicyclohexylfuran-2-carboxamide

5-benzoyl-N,N-dicyclohexylfuran-2-carboxamide

Cat. No.: B15009006
M. Wt: 379.5 g/mol
InChI Key: OCTBGHXETXXNRZ-UHFFFAOYSA-N
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Description

5-Benzoyl-N,N-dicyclohexylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a benzoyl group attached to the furan ring and two cyclohexyl groups attached to the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-N,N-dicyclohexylfuran-2-carboxamide typically involves the reaction of benzoyl chloride with furan-2-carboxylic acid, followed by the introduction of the dicyclohexylamine moiety. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-N,N-dicyclohexylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Furanones and other oxygenated furan derivatives.

    Reduction: Benzyl-substituted furan derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-benzoyl-N,N-dicyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-N,N-dicyclohexylfuran-2-carboxamide is unique due to the presence of the dicyclohexylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

5-benzoyl-N,N-dicyclohexylfuran-2-carboxamide

InChI

InChI=1S/C24H29NO3/c26-23(18-10-4-1-5-11-18)21-16-17-22(28-21)24(27)25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1,4-5,10-11,16-17,19-20H,2-3,6-9,12-15H2

InChI Key

OCTBGHXETXXNRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(O3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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